molecular formula C16H14N4O3S B2469100 N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 484644-11-3

N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2469100
M. Wt: 342.37
InChI Key: FUQZLXXVKMBSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.

Scientific Research Applications

Computational and Pharmacological Potential

Computational and Pharmacological Evaluation of Heterocyclic Derivatives : Research indicates that derivatives of 1,3,4-oxadiazole, including compounds similar to N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, exhibit a range of pharmacological activities. These activities include tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The computational studies suggest these compounds' binding affinity towards various biological targets, including epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), which could explain their diverse pharmacological effects (Faheem, 2018).

Anticancer Properties

Synthesis and Anticancer Properties of Novel Derivatives : Another study designed, synthesized, and characterized novel derivatives of 1,3,4-oxadiazole for their in vitro anticancer activity against human cancer cell lines, including PANC-1, HepG2, and MCF7. Certain compounds showed significant cytotoxicity, demonstrating their potential as anticancer agents. This research highlights the structural basis for the cytotoxicity of these compounds and their potential therapeutic applications (Vinayak et al., 2014).

Enzyme Inhibition and Antimicrobial Activity

Biological Screening for Enzyme Inhibition : A series of 5-substituted-1,3,4-oxadiazole derivatives showed activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating potential uses in treating conditions associated with enzyme dysregulation. This suggests a broad application range, from neurodegenerative disorders to inflammatory conditions (Rehman et al., 2013).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-22-13-7-3-2-6-12(13)18-14(21)10-24-16-20-19-15(23-16)11-5-4-8-17-9-11/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQZLXXVKMBSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

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